Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-
Description
Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- (hereafter referred to by its full IUPAC name) is a heterocyclic compound featuring a pyridine core substituted with a 4-oxazolyl moiety and a 3,5-dichlorophenyl group. This structure confers unique physicochemical properties, including moderate molecular weight (~280–300 g/mol) and a logP value indicative of moderate lipophilicity, aligning with Lipinski’s and Veber’s rules for drug-likeness . The compound’s synthesis typically involves coupling reactions between oxazole precursors and halogenated aryl groups.
Properties
CAS No. |
502422-27-7 |
|---|---|
Molecular Formula |
C14H8Cl2N2O |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-5-9(6-11(16)7-10)14-18-13(8-19-14)12-3-1-2-4-17-12/h1-8H |
InChI Key |
ASQZRZJOTGTSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-step Organic Synthesis
The preparation of Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- involves multi-step organic synthesis combining pyridine and oxazole ring formation with dichlorophenyl substitution. The general synthetic route includes:
Synthesis of the dichlorophenyl-substituted oxazole intermediate : This is typically achieved by cyclization of an α-haloketone bearing the 3,5-dichlorophenyl group with an amide or related nitrogen source under dehydrating conditions.
Coupling of the oxazole intermediate with the pyridine ring : This can be accomplished via cross-coupling reactions or direct substitution on a pyridine derivative bearing a suitable leaving group.
Purification and characterization : Chromatographic techniques such as column chromatography or recrystallization are employed to isolate the pure compound.
Example Synthetic Route
This route is consistent with the general principles outlined in the synthesis of related pyridine-oxazole compounds.
Catalysts and Reagents
- Phosphoryl chloride (POCl3) : Used as a dehydrating agent in oxazole ring formation to promote cyclization.
- Potassium carbonate (K2CO3) : Employed as a base in pyridine ring cyclization reactions, especially in γ,δ-alkynyl oxime cyclizations.
- Palladium catalysts : Utilized in cross-coupling steps to link oxazole and pyridine moieties efficiently.
- Copper(I) catalysts : Used in cycloaddition reactions for oxazole synthesis.
- Deep eutectic solvents (DES) : Environmentally friendly solvents facilitating one-pot syntheses.
Research Findings and Yields
The yields of these synthetic steps vary depending on reaction conditions and substrates:
These yields indicate the feasibility of synthesizing Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- with good efficiency under optimized conditions.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Pyridine ring formation | K2CO3-mediated cyclization | Potassium carbonate, glycerol | 120 °C, 12 h | ~74 | Efficient base-mediated route |
| Oxazole ring synthesis | Cyclization of α-haloketone with amide | POCl3, formamide | Heating, dehydrating agent | High | Common and effective |
| Coupling pyridine & oxazole | Pd-catalyzed cross-coupling | Pd catalyst, ligands, base | Inert atmosphere, reflux | Moderate-High | Requires careful optimization |
| Purification | Chromatography, recrystallization | Silica gel, solvents | Ambient | - | Essential for purity |
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to an oxazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for the development of new pharmaceuticals. Its ability to interact with biological targets such as proteins and nucleic acids is of particular interest in medicinal chemistry .
Medicine
In medicine, derivatives of this compound are being explored for their antiviral and anticancer properties. The presence of the dichlorophenyl and oxazole moieties contributes to its biological activity, making it a promising lead compound for drug development .
Industry
In the industrial sector, Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit the enzyme furin, which is involved in the maturation of many secreted proteins .
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest analogs include oxadiazole-, triazole-, and triazine-containing derivatives. Key structural differences and similarities are summarized below:
Key Observations :
- Heterocyclic Core : Unlike triazine-based herbicides (e.g., cyanazine) or pyrazole insecticides (e.g., fipronil) , the target compound’s pyridine-oxazole hybrid core may enhance π-π stacking interactions in enzyme binding pockets, a feature critical for antimicrobial activity .
- Bioisosteric Replacements: Oxazole (in the target compound) vs. oxadiazole (in nociceptive ligands) : Oxazole’s reduced electronegativity may lower metabolic stability but improve solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
